![molecular formula C17H18ClN3O2 B5012007 (4-chlorobenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5012007.png)
(4-chlorobenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-chlorobenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a versatile scaffold in drug discovery . The compound also includes a nitro group and a chlorobenzyl group .
Synthesis Analysis
The synthesis of this compound could involve several steps. One possible method is to start with a benzene derivative and perform a series of reactions including nitration, substitution, and cyclization . The nitration of benzene can be achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid . The substitution and cyclization steps could be performed using various reagents and conditions .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive groups. The nitro group can undergo various reactions, including reduction to amines . The benzylic position (the carbon adjacent to the aromatic ring) is also a site of high reactivity, and can undergo reactions such as free radical bromination and nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Nitro compounds, for example, have high dipole moments and lower volatility compared to ketones of about the same molecular weight .Direcciones Futuras
The future directions for research on this compound could involve further exploration of its biological activities and potential uses in drug discovery. Given its complex structure and the presence of several functional groups, there could be many possibilities for modification and optimization of its properties .
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-nitro-5-pyrrolidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-5-3-13(4-6-14)12-19-16-11-15(20-9-1-2-10-20)7-8-17(16)21(22)23/h3-8,11,19H,1-2,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAMXFYVZFLVMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-methyl-5-oxo-4-(4-prop-2-ynoxyphenyl)-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011929.png)
![1-[3-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5011939.png)
![1-[4-[4-[(2-Prop-2-enoxyphenyl)methyl]piperazin-1-yl]phenyl]ethanone](/img/structure/B5011946.png)
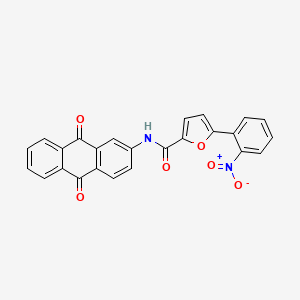
![methyl 4-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011964.png)
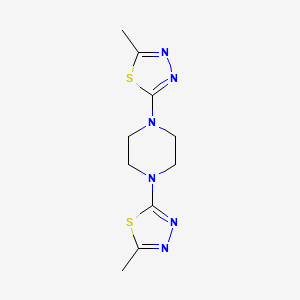
![2-(4-biphenylyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5011973.png)

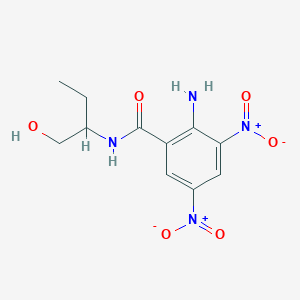

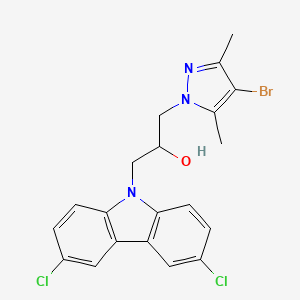
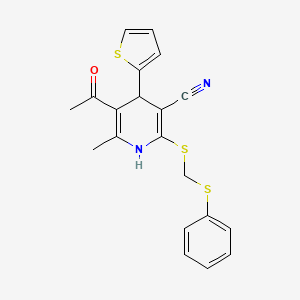
![2,2-dibromo-N'-[1-(4-ethoxyphenyl)pentylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B5012020.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5012021.png)
